4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, nitro, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of a pyrazole derivative, followed by chlorination and subsequent reaction with a chlorobenzylamine derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently. The choice of solvents, reaction conditions, and purification methods are critical to achieving a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and carboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the pyrazole ring, along with the carboxamide functionality, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H8Cl2N4O3 |
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Molecular Weight |
315.11 g/mol |
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8Cl2N4O3/c12-7-3-1-6(2-4-7)5-14-11(18)9-8(13)10(16-15-9)17(19)20/h1-4H,5H2,(H,14,18)(H,15,16) |
InChI Key |
APWLSOMMVQHYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NNC(=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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